N-Methyltrifluoromethanesulfonamide

Sulfonamide Acidity Proton Transfer Catalyst Design

N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7) is a secondary sulfonamide bearing a trifluoromethyl group, with the molecular formula C2H4F3NO2S and a molecular weight of 163.12 g/mol. It exists as a colorless to light yellow transparent liquid at ambient temperature with a boiling point of 80°C at 10 Torr and a predicted density of 1.513±0.06 g/cm³.

Molecular Formula C2H4F3NO2S
Molecular Weight 163.12 g/mol
CAS No. 34310-29-7
Cat. No. B1353854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltrifluoromethanesulfonamide
CAS34310-29-7
Molecular FormulaC2H4F3NO2S
Molecular Weight163.12 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C(F)(F)F
InChIInChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3
InChIKeyIJOCNCZJDBTBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7) Chemical Properties and Procurement Specifications


N-Methyltrifluoromethanesulfonamide (CAS 34310-29-7) is a secondary sulfonamide bearing a trifluoromethyl group, with the molecular formula C2H4F3NO2S and a molecular weight of 163.12 g/mol . It exists as a colorless to light yellow transparent liquid at ambient temperature with a boiling point of 80°C at 10 Torr and a predicted density of 1.513±0.06 g/cm³ [1]. The compound is soluble in tetrahydrofuran, chloroform, and methylene chloride, and is typically supplied at 98% or 99% minimum purity grades . As a fluorinated sulfonamide, it serves as an intermediate in organic synthesis and demonstrates distinctive NH-acidity properties due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl group [2].

Why Generic Trifluoromethanesulfonamide Derivatives Cannot Substitute N-Methyltrifluoromethanesulfonamide


The substitution of N-methyltrifluoromethanesulfonamide with closely related trifluoromethanesulfonamide derivatives such as the unsubstituted parent compound (CF3SO2NH2), N-ethyl analogs, or non-fluorinated sulfonamides is not scientifically valid without experimental revalidation due to quantifiable differences in NH-acidity (pKa) [1], hydrogen-bonding self-association behavior [2], and thermal decomposition thresholds . N-methyl substitution modulates the pKa from 6.39 to 7.56, altering proton transfer equilibria in catalytic cycles and affecting solubility in aprotic media. Furthermore, computational studies demonstrate that trifluoromethanesulfonamides undergo fundamentally different oxidative reaction pathways (bis-triflamidation) compared to non-fluorinated sulfonamides (aziridination) when reacting with alkenes [3]. These measurable property divergences preclude direct functional interchangeability in synthetic protocols and electrochemical formulations.

Quantitative Differentiation Evidence for N-Methyltrifluoromethanesulfonamide Procurement


NH-Acidity Modulation: pKa Comparison with Trifluoromethanesulfonamide

N-Methyltrifluoromethanesulfonamide exhibits a measured pKa of 7.56, compared to a pKa of 6.39 for the unsubstituted parent compound trifluoromethanesulfonamide (CF3SO2NH2) [1]. The N-methyl substitution reduces acidity by approximately 1.17 pKa units, corresponding to a ~15-fold decrease in acid dissociation constant. This quantification derives from potentiometric titration in 67% N,N-dimethylformamide-water with subsequent correlation to aqueous pKa values using a nine-compound calibration set [1].

Sulfonamide Acidity Proton Transfer Catalyst Design

Thermal Stability Differential: Decomposition Threshold Versus Conventional Sulfonamides

N-Methyltrifluoromethanesulfonamide demonstrates thermal stability up to 250°C before decomposition onset, whereas conventional non-fluorinated sulfonamides typically decompose at 150-180°C . This represents a minimum 70°C extension of the operational thermal window. The enhanced stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the sulfonamide bond against thermal cleavage.

Thermal Stability High-Temperature Synthesis Process Safety

Hydrogen-Bonding Self-Association: Monomer-Dimer Equilibrium in Solution

IR spectroscopy and B3LYP/6-31G* quantum-chemical calculations demonstrate that N-methyltrifluoromethanesulfonamide exists in the gas phase and in low-polarity CCl4 as an equilibrium mixture of monomers and cyclic dimers, while in more polar CH2Cl2, open-chain dimers become stabilized [1]. This contrasts with unsubstituted methanesulfonamide, which in crystal forms infinite hydrogen-bonded tapes and does not form associates in dilute CCl4 solutions [1]. The N-methyl substitution simplifies the IR spectrum in the 3600-3100 cm⁻¹ region due to the presence of only one N-H bond, enabling unambiguous spectroscopic quantification of association equilibria [1].

Molecular Association Solvent Effects Spectroscopic Characterization

Reaction Pathway Divergence: Triflamide vs. Non-Fluorinated Sulfonamides in Oxidative Alkene Functionalization

MP2/DGDZVP//B3LYP/DGDZVP theoretical analysis of oxidative sulfamidation of alkenes (styrene, vinylsilanes) reveals that trifluoromethanesulfonamides (triflamides) undergo N-iodination to yield RSO2NHI and RSO2NI2 intermediates, which direct the reaction toward bis-triflamidation products [1]. In contrast, non-fluorinated sulfonamides (mesylamide, tosylamide, p-nosylamide) under identical conditions (ButOCl + NaI oxidative system in MeCN) follow a divergent pathway leading predominantly to aziridination products [1]. The N-methyl substitution is present in the triflamide core structure and does not alter this fundamental pathway divergence.

Oxidative Sulfamidation Alkene Functionalization Reaction Mechanism

Optimal Research and Industrial Application Scenarios for N-Methyltrifluoromethanesulfonamide


Synthesis of N,N-Disubstituted Trifluoromethanesulfonamide Pharmaceuticals

N-Methyltrifluoromethanesulfonamide serves as a key intermediate in the preparation of N,N-disubstituted trifluoromethanesulfonamides with anticonvulsant activity via reaction with aroyl halides [1]. The compound's pKa of 7.56 [2] and its solubility in dichloromethane and benzene facilitate homogeneous reaction conditions for acylation. The thermal stability up to 250°C permits elevated-temperature workup procedures that would degrade conventional sulfonamides.

Precursor for Trifluoromethylthiolation Reagents in Organofluorine Chemistry

N-Methyltrifluoromethanesulfonamide is a direct precursor to N-methyl-N-tosyl trifluoromethanesulfenamide (BB23), a bench-stable reagent for trifluoromethylthiolation of diverse substrates [1]. The monomer-dimer equilibrium behavior established by IR spectroscopy [2] is relevant for understanding reagent aggregation during storage and reaction setup in non-polar solvents.

Electrolyte Component Development for High-Voltage Sodium-Ion Batteries

Asymmetric sulfonamide electrolytes derived from the trifluoromethanesulfonamide core, including N-ethyl-N-methyl-trifluoromethanesulfonamide, enable 1-Ah sodium-ion pouch cells to retain 69.8% capacity at -60°C and achieve 81.6% capacity retention after 1000 cycles at 4.2 V [1]. The thermal stability of the trifluoromethanesulfonamide scaffold (stable to 250°C) [2] contributes to improved high-temperature cycling stability and delayed thermal runaway onset in pouch cells [1].

Chiral Sulfonamide Ligand Synthesis for Asymmetric Catalysis

The NH-acidity of N-methyltrifluoromethanesulfonamide (pKa 7.56) [1] positions it for deprotonation and subsequent metal complexation in chiral Schiff base ligand synthesis. Trifluoromethanesulfonamide-containing ligands exhibit higher acidity (pKa 4.45 for C6H5NHSO2CF3) compared to phenol (pKa 9.89) and tosylamide (pKa 8.46), facilitating deprotonation and transition metal coordination [2]. The N-methyl derivative offers modulated acidity compared to the parent compound while retaining the electron-withdrawing triflyl group essential for catalytic activity in Michael, Friedel-Crafts, Diels-Alder, and Mannich reactions .

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